

dealing with autofluorescence in AF 568 DBCO imaging

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Compound of Interest

Compound Name: AF 568 DBCO

Cat. No.: B15556053

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Technical Support Center: AF 568 DBCO Imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence in **AF 568 DBCO** imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my **AF 568 DBCO** imaging?

Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, when they are excited by light.^[1] This phenomenon can be a significant issue in fluorescence microscopy as it can mask the specific signal from your **AF 568 DBCO** probe, leading to a low signal-to-noise ratio and potentially obscuring your target of interest.^{[2][3]} Autofluorescence can interfere with the detection of specific fluorescent signals, particularly when the signals of interest are dim.^[1]

Q2: What are the common sources of autofluorescence in my samples?

Autofluorescence can originate from both endogenous molecules within the sample and from the experimental procedures themselves.

- Endogenous Sources: Many biological molecules naturally fluoresce. Common culprits include:
 - Metabolites: NADH and flavins are major contributors.[\[1\]](#)[\[3\]](#)[\[4\]](#)
 - Structural Proteins: Collagen and elastin, found in the extracellular matrix, are highly autofluorescent.[\[1\]](#)[\[3\]](#)[\[5\]](#)
 - Pigments: Lipofuscin, an aggregate of oxidized proteins and lipids, accumulates in aging cells and emits broadly across the spectrum.[\[3\]](#)[\[4\]](#)[\[6\]](#) Red blood cells also contribute due to the heme group in hemoglobin.[\[6\]](#)
 - Amino Acids: Aromatic amino acids like tryptophan and tyrosine can contribute to autofluorescence.[\[1\]](#)[\[7\]](#)
- Process-Induced Sources:
 - Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with proteins and other cellular components to create fluorescent products.[\[2\]](#)[\[3\]](#)[\[7\]](#) Glutaraldehyde generally induces more autofluorescence than paraformaldehyde.[\[2\]](#)
 - Heat and Dehydration: Excessive heat during sample preparation can increase autofluorescence, particularly in the red spectrum.[\[6\]](#)[\[7\]](#)
 - Culture Media: Phenol red and other components in cell culture media can be fluorescent.[\[4\]](#)[\[8\]](#)
 - Mounting Media: Some mounting media can be a source of background fluorescence.[\[4\]](#)

Q3: How does the spectral profile of **AF 568 DBCO** relate to common autofluorescence?

Understanding the spectral properties of **AF 568 DBCO** is crucial for troubleshooting autofluorescence. **AF 568 DBCO** is a bright, orange-fluorescent dye.[\[9\]](#)[\[10\]](#) Its spectral characteristics are summarized in the table below.

Property	Value
Excitation Maximum (λ_{ex})	~572-579 nm[10][11]
Emission Maximum (λ_{em})	~598-603 nm[10][11]
Molar Extinction Coefficient (ϵ)	~88,000 - 94,238 $\text{cm}^{-1}\text{M}^{-1}$ [10][12][13]
Quantum Yield (Φ)	~0.912[10]

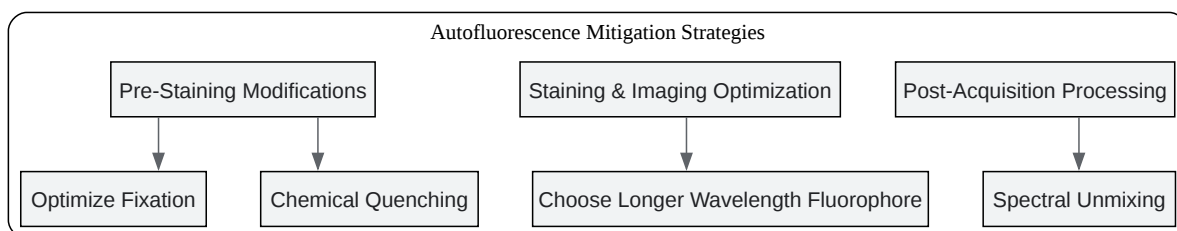
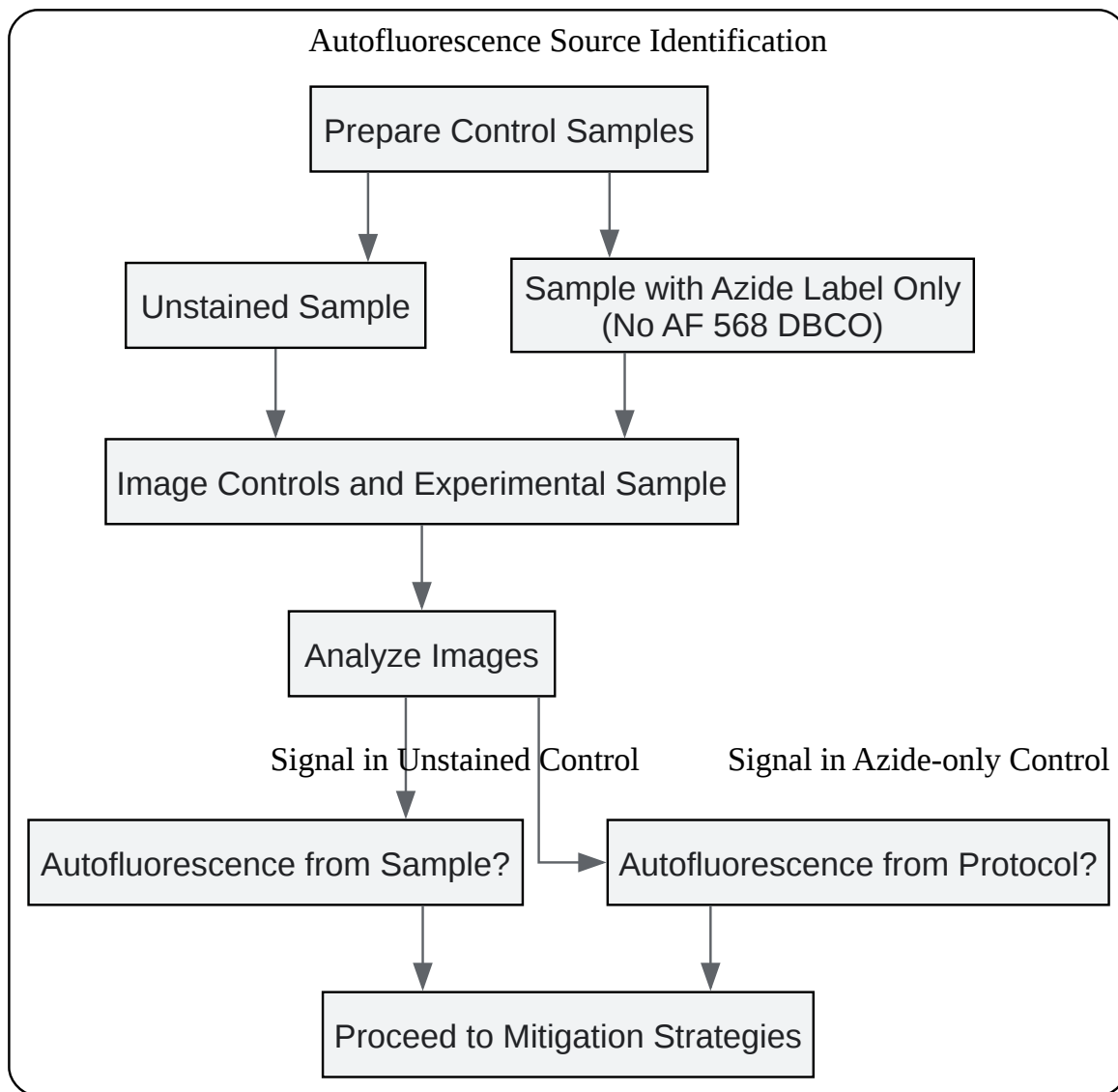
Many common sources of autofluorescence, such as NADH and flavins, have broad emission spectra that can overlap with the emission of **AF 568 DBCO**, especially in the green and yellow channels.[3] Lipofuscin also has a very broad emission spectrum that can extend into the red region.[3]

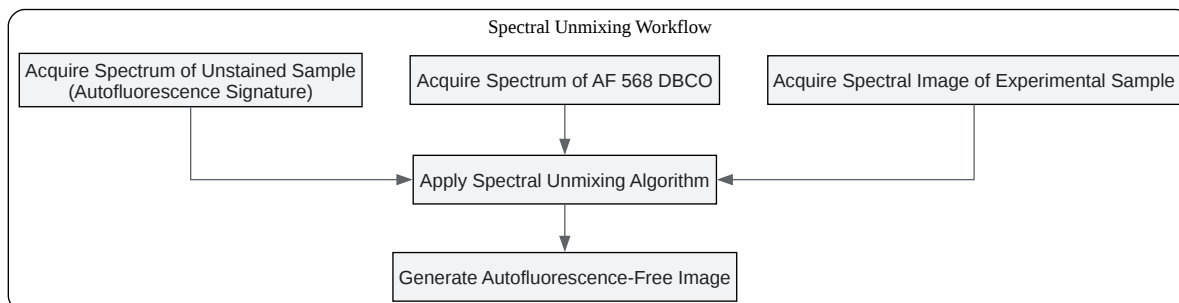
Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating autofluorescence in your **AF 568 DBCO** imaging experiments.

Step 1: Identify the Source of Autofluorescence

The first step is to determine the origin of the unwanted signal.





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